tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate

Overview

Description

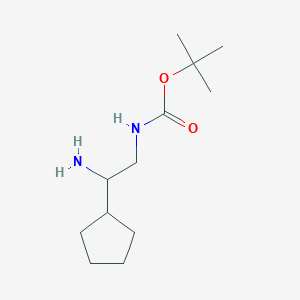

tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound has a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate typically involves the reaction of 2-amino-2-cyclopentylethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and increases the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or by heating.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), heat.

Substitution: Various electrophiles, such as acyl chlorides and alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without interference from the amine .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in multi-step synthesis processes .

Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its use as a protecting group helps in the synthesis of complex molecules with high purity .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate primarily involves its role as a protecting group. The Boc group protects the amine from unwanted reactions during synthesis. When the Boc group is removed, the free amine can then participate in further reactions to form the desired product .

Comparison with Similar Compounds

- tert-butyl carbamate

- benzyl carbamate

- fluorenylmethyloxycarbonyl (Fmoc) carbamate

Comparison:

- tert-butyl carbamate: Similar in structure but lacks the cyclopentyl group, making it less sterically hindered .

- benzyl carbamate: Requires stronger acidic conditions for deprotection compared to tert-butyl carbamate .

- fluorenylmethyloxycarbonyl (Fmoc) carbamate: Removed under basic conditions, offering orthogonal protection strategies .

Uniqueness: tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate is unique due to its combination of steric hindrance from the cyclopentyl group and the stability of the Boc protecting group. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .

Biological Activity

Tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Synthesis

The compound, characterized by its tert-butyl carbamate moiety linked to a cyclopentyl amino group, can be synthesized through various organic reactions involving carbamate formation. The general synthetic route involves the reaction of tert-butyl chloroformate with 2-amino-2-cyclopentylethylamine under basic conditions, yielding the desired carbamate.

Antimicrobial Properties

Research indicates that derivatives of carbamates exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. The agar well diffusion method revealed that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of Carbamate Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | 24 |

| Similar Carbamate Derivative | Klebsiella pneumoniae | 25 | 27 |

| Similar Carbamate Derivative | Pseudomonas aeruginosa | 23 | 24 |

Cytotoxicity and Cancer Research

In cancer research, the biological activity of carbamate derivatives has been evaluated against various cancer cell lines. The IC50 values for these compounds were found to range from 0.69 to 22 mM, indicating promising cytotoxic effects. Notably, compounds with specific substituents showed enhanced activity through mechanisms involving interference with tubulin polymerization and reactive oxygen species (ROS) generation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | MCF-7 | 20 |

| Similar Carbamate Derivative | A549 | 14 |

| Similar Carbamate Derivative | PC-3 | 22 |

The mechanism by which this compound exerts its biological effects is multifaceted. The interference with cellular pathways such as tubulin dynamics and ROS production suggests a complex interaction with cellular components that could lead to apoptosis in cancer cells. Additionally, the compound's ability to inhibit bacterial growth may stem from its action on bacterial cell wall synthesis or protein function .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of carbamate derivatives demonstrated that those containing cyclopentane moieties exhibited superior antibacterial properties compared to their linear counterparts. The findings highlighted the structural importance of cyclic groups in enhancing biological activity.

- Cancer Cell Line Testing : In a comparative study assessing various carbamates against breast cancer cell lines, it was found that this compound had a notable effect on cell viability, leading to significant reductions in proliferation rates.

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJKXSPQOOJCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.